N-Z-1,5-pentanediamine hydrochloride

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

N-Z-1,5-pentanediamine hydrochloride (CAS 18807-74-4) is a critical monoprotected cadaverine derivative featuring a benzyloxycarbonyl (Z) protecting group. The Z-group is orthogonal to both Boc and Fmoc chemistries, enabling selective deprotection in complex syntheses where acid- or base-sensitive moieties must be preserved. Its five-carbon spacer provides optimal spatial separation for PROTAC ternary complex formation and controlled polyamide architecture. Substitution with shorter-chain analogs (e.g., C3 or C4) risks synthesis failure and altered material performance. Available at ≥99% HPLC purity for reliable stoichiometry.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS No. 18807-74-4
Cat. No. B554899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Z-1,5-pentanediamine hydrochloride
CAS18807-74-4
Synonyms18807-74-4; N-Carbobenzoxy-1,5-diaminopentaneHydrochloride; N-Z-1,5-pentanediaminehydrochloride; BenzylN-(5-aminopentyl)carbamatehydrochloride; N-Z-1,5-diaminopentanehydrochloride; 96091_ALDRICH; SCHEMBL5279548; 96091_FLUKA; CTK8B3781; 7534AH; ANW-43161; AKOS015888407; N-Cbz-1,5-diaminopentaneHydrochloride; BP-11472; LP078690; TR-008712; BenzylN-(5-Aminoamyl)carbamateHydrochloride; K-5648; I01-10231; N-(5-Aminoamyl)carbamicAcidBenzylEsterHydrochloride; N-(5-Aminopentyl)carbamicAcidBenzylEsterHydrochloride; Carbamicacid,(5-aminopentyl)-,phenylmethylester,monohydrochloride(9CI)
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCCCN.Cl
InChIInChI=1S/C13H20N2O2.ClH/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12;/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16);1H
InChIKeyVYIRBXGDTOPWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Z-1,5-pentanediamine hydrochloride (CAS 18807-74-4): Product-Specific Evidence Guide for Procurement and Scientific Selection


N-Z-1,5-pentanediamine hydrochloride (CAS 18807-74-4) is a monoprotected aliphatic diamine derivative of cadaverine (1,5-pentanediamine), featuring a benzyloxycarbonyl (Z/Cbz) protecting group on one terminal amine and the opposite amine as the hydrochloride salt . This compound serves as a critical intermediate in solution-phase peptide synthesis, PROTAC linker assembly, and polyamine-based polymer production, with high-purity commercial availability (≥99% by HPLC) from specialized chemical suppliers . Its molecular formula is C13H20N2O2·HCl, with a molecular weight of 272.77 g/mol and a melting point typically observed between 164–174 °C .

Why In-Class Monoprotected Diamines Cannot Substitute N-Z-1,5-pentanediamine Hydrochloride Without Verification


Monoprotected diamines are not functionally interchangeable due to fundamental differences in protecting group orthogonality, chain-length-specific physical properties, and deprotection compatibility. The Z (benzyloxycarbonyl) group is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protection, enabling selective deprotection strategies in complex synthetic routes where acid-sensitive or base-sensitive moieties must be preserved . Furthermore, the five-carbon (pentamethylene) spacer length directly influences molecular geometry, solubility, and linker performance in applications ranging from bioconjugation to polymer crosslinking, and these properties cannot be extrapolated from shorter-chain analogs like N-Z-1,3-propanediamine or N-Z-1,4-butanediamine [1]. Substitution without explicit validation risks synthesis failure, unexpected deprotection outcomes, and altered material performance.

Quantitative Differentiation of N-Z-1,5-pentanediamine Hydrochloride Against Key Comparators


Protecting Group Orthogonality: Z (Cbz) versus Boc (Acid-Labile) versus Fmoc (Base-Labile) Selectivity

The Z (benzyloxycarbonyl) protecting group demonstrates high stability under acidic conditions that rapidly cleave Boc groups, enabling stepwise orthogonal deprotection. Specifically, Z-protected amines withstand treatment with trifluoroacetic acid (TFA) in dichloromethane, which quantitatively removes Boc groups, whereas Z groups require catalytic hydrogenolysis (Pd/C, H₂) or strong acids for removal [1]. This contrasts with Boc-protected 1,5-pentanediamine (N-Boc-1,5-pentanediamine), where the Boc group is cleaved under the same mild acidic conditions, making sequential deprotection impossible without Z's acid stability [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Chain Length Specificity: Pentamethylene Spacer (C5) versus Shorter C3 and C4 Analogs

The five-carbon chain length of N-Z-1,5-pentanediamine hydrochloride provides distinct physical and functional properties compared to shorter-chain analogs. The melting point range of 164-174 °C for the C5 compound is significantly lower than that of N-Z-1,3-propanediamine hydrochloride (C3, mp 185-189 °C) and comparable to N-Z-1,4-butanediamine hydrochloride (C4, mp 192-196 °C) . More importantly, the extended alkyl chain influences linker flexibility, molecular dimensions, and solubility in aqueous and organic media, which are critical parameters in PROTAC linker design and polymer crosslinking applications .

Polymer Chemistry Linker Design Bioconjugation

Commercial Purity and Quality Control: HPLC-Grade Z-1,5-pentanediamine Hydrochloride vs. Lower-Purity Alternatives

High-purity commercial sources of N-Z-1,5-pentanediamine hydrochloride (CAS 18807-74-4) are available with purity ≥99% by HPLC, as verified by independent suppliers . This level of purity exceeds the minimum 98.0% (argentometric titration) specification offered by other vendors and is critical for applications where impurities can interfere with peptide coupling efficiency or PROTAC linker performance. In contrast, N-Boc-1,5-pentanediamine (liquid form) is typically supplied at 96-98% purity by GC, with potential impurities affecting downstream reactions [1].

Quality Control Procurement Specification Analytical Chemistry

Stability and Storage: Z-Protected Diamine Hydrochloride vs. Free Base and Boc-Protected Analogs

N-Z-1,5-pentanediamine hydrochloride exhibits superior shelf stability as a solid compared to its free base counterpart (CAS 69747-36-0) and the liquid N-Boc-1,5-pentanediamine. The hydrochloride salt is a white crystalline powder that remains stable under ambient conditions for extended periods when stored under inert gas, whereas the free base is more prone to oxidation and decomposition . In contrast, N-Boc-1,5-pentanediamine is a liquid at 20°C and requires storage under inert gas with protection from light and air, increasing handling complexity and potential for degradation during long-term storage [1].

Chemical Stability Storage Conditions Long-term Procurement

Verified Application Scenarios for N-Z-1,5-pentanediamine Hydrochloride Based on Quantitative Differentiation Evidence


Solution-Phase Peptide Synthesis Requiring Orthogonal Boc/Z Deprotection

When constructing peptides via solution-phase methods, N-Z-1,5-pentanediamine hydrochloride serves as a protected amine building block that remains intact during TFA-mediated Boc deprotection steps. This orthogonality enables sequential removal of Boc groups from other residues while preserving the Z-protected amine, allowing for staged coupling and final deprotection by catalytic hydrogenolysis [1].

PROTAC Linker Assembly with Defined Pentamethylene Spacer Length

In targeted protein degradation applications, the five-carbon linker provided by N-Z-1,5-pentanediamine hydrochloride offers a specific spatial separation between the E3 ligase ligand and the target protein ligand. This defined chain length is critical for optimizing ternary complex formation and degradation efficiency, as shorter (C3, C4) or longer linkers may yield suboptimal protein-protein interactions [1].

Polyamide and Specialty Polymer Synthesis Requiring Monoprotected Diamine Monomers

N-Z-1,5-pentanediamine hydrochloride acts as a monoprotected monomer for step-growth polymerization, enabling the synthesis of polyamides with controlled chain architecture. The Z-protected amine can be selectively deprotected post-polymerization to introduce further functionality, and the solid, high-purity form ensures accurate stoichiometry in melt or solution polycondensation reactions [1].

Synthesis of Transglutaminase Substrates and Fluorescent Probes

This compound is a documented starting material for the preparation of Dnp-cadaverine and dansyl-cadaverine, which are cosubstrates for transglutaminase activity assays. The high purity (≥99% HPLC) of commercially available material ensures reliable and reproducible enzymatic assays without interference from impurities that could inhibit enzyme activity [1].

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